molecular formula C6H8F2O3 B2408518 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2361635-73-4

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No. B2408518
CAS RN: 2361635-73-4
M. Wt: 166.124
InChI Key: ZBNQUVQZVCNMIV-MYNUVTBMSA-N
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Description

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical that is used as a pesticide . It’s a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .


Synthesis Analysis

The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . A preparation method of this compound involves the reaction of difluoroacetic acid, which is relatively low in price and small in molar mass .


Molecular Structure Analysis

The molecular formula of this compound is C6H6F2N2O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The compound has been used in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 176.12 .

Scientific Research Applications

Fungicidal Activity

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid: (referred to as DFC) has been investigated for its fungicidal properties. Researchers have synthesized novel succinate dehydrogenase inhibitors (SDHIs) containing DFC moieties. These SDHIs exhibit potent activity against Ascomycete pathogens, including both seed- and soilborne diseases and foliar diseases . The introduction of the difluoromethyl group adjacent to the acid function has proven highly effective in enhancing fungicidal efficacy.

Antiviral Potential

While research on DFC’s antiviral properties is still emerging, there is interest in exploring its potential as an antiviral agent. For instance, facile synthesis of 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea has been demonstrated, which could lead to improved antiviral activity .

Broad-Spectrum Activity

Compounds derived from DFC, such as 3-(difluoromethyl-1-methyl-1H-pyrazole), exhibit broad-spectrum activities. These include antifungal effects against various pathogens. Notably, the presence of a difluoromethyl group next to the acid function enhances the compound’s efficacy .

Antibacterial Effects

In addition to antifungal properties, DFC derivatives have shown antibacterial effects. For instance, 2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate displayed superior antibacterial activity against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) compared to thiodiazole copper .

Mechanism of Action

The compound is a succinate dehydrogenase inhibitor (SDHI), which is a type of fungicide. SDHIs are currently the fastest-growing broad-spectrum mode of action class on the fungicide market .

Safety and Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

As the demand for this key intermediate is growing rapidly due to its use in the synthesis of new class of fungicides , future research may focus on developing more efficient and cost-effective synthesis methods.

properties

IUPAC Name

3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-5(8)6(11)1-3(2-6)4(9)10/h3,5,11H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNQUVQZVCNMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

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